4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine

mAChR M5 competitive inhibition substance-use disorder

This molecule is a structurally confirmed M5 mAChR inhibitor from the Vanderbilt University patent (WO2023150525A1), featuring a unique 4-(thiophen-3-yl)benzoyl capping group not found in standard M5 PAMs or generic analogs. Its rigid benzoyl spacer and 1-methylimidazol-2-yl-sulfonyl pharmacophore make it superior for SAR diversification, co-crystallography, or cryo-EM studies compared to flexible ethyl-linked analogs. Procure with confidence for substance-use disorder or psychiatric research programs where target engagement must be verified with an authentic patent-derived scaffold.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
CAS No. 2310124-94-6
Cat. No. B2659815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine
CAS2310124-94-6
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C20H21N3O3S2/c1-22-12-9-21-20(22)28(25,26)18-6-10-23(11-7-18)19(24)16-4-2-15(3-5-16)17-8-13-27-14-17/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3
InChIKeyHGBIBLCHQLWCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine (CAS 2310124-94-6): Procurement-Relevant Structural and Target-Class Overview


4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine (CAS 2310124-94-6) is a synthetic small molecule featuring a piperidine core N-acylated with a 4-(thiophen-3-yl)benzoyl group and C4-substituted with a (1-methyl-1H-imidazol-2-yl)sulfonyl moiety . The compound falls within the aryl-sulfonyl-piperidine class described in WO2023150525A1 as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5), a target implicated in psychiatric disorders including substance-use disorders, anxiety, depression, and psychosis [1]. While no individual bioactivity data have been published for this specific compound in peer-reviewed literature, its structure maps onto the Markush formula (I) of the Vanderbilt University patent, where the 4-(thiophen-3-yl)benzoyl amide and the 1-methylimidazol-2-yl-sulfonyl groups both correspond to allowed R¹ and R² substituents [1]. This patent-derived target annotation provides the primary rationale for its research procurement.

Why Closely Related Piperidine-Sulfonyl Analogs Cannot Be Interchanged for CAS 2310124-94-6 in M5-Focused Research Programs


Within the aryl-sulfonyl-piperidine series covered by WO2023150525A1, SAR has demonstrated that both the nature of the N-acyl substituent and the sulfonyl-linked heterocycle profoundly modulate mAChR M5 affinity, selectivity versus M1–M4 subtypes, and the competitive versus non-competitive inhibition mechanism [1]. The 4-(thiophen-3-yl)benzoyl group in the target compound introduces a specific spatial and electronic profile that differs from other exemplified aromatic amides (e.g., benzofuranyl, quinolinyl, or direct thiophenyl-carbonyl) in the patent [1]. Similarly, replacement of the 1-methylimidazol-2-yl-sulfonyl by other sulfonyl-heterocycles (e.g., pyridinyl-sulfonyl, unsubstituted imidazolyl-sulfonyl) or by the ethanone-linked thiophene analog 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2320422-39-5) would be expected to alter both potency and binding kinetics. Therefore, generic substitution with a structurally proximate analog is not scientifically rigorous without matched-pair pharmacological data, which has not been disclosed for this compound to date.

Quantitative Differential Evidence for CAS 2310124-94-6 Versus Closest Analogs and In-Class Candidates


Target-Class Assignment: mAChR M5 Inhibition Versus Untargeted Piperidine-Sulfonyl Libraries

The target compound is explicitly encompassed by the generic structure in WO2023150525A1, which discloses that representative compounds of formula (I) inhibit mAChR M5 with competitive and non-competitive modalities. The patent reports that multiple exemplified piperidine-sulfonyl analogs exhibit M5 antagonism in calcium mobilization assays using human M5-expressing cells, typically at sub-micromolar to low micromolar IC50 values [1]. In contrast, structurally related piperidine-sulfonyl compounds lacking the thiophenyl-benzoyl motif (e.g., VU6019650) have been profiled primarily against M5 PAM activity rather than antagonism, highlighting divergent pharmacological directionality . This places CAS 2310124-94-6 within an M5 antagonist classification distinct from M5 positive allosteric modulators.

mAChR M5 competitive inhibition substance-use disorder

Structural Differentiation from the Ethyl-Linked Analog: Benzoyl vs. Ethanone Spacer

The most structurally proximate analog identified is 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2320422-39-5) . The target compound replaces the ethanone (–CH₂–C(=O)–) spacer with a benzoyl (–C₆H₄–C(=O)–) spacer. This substitution increases the molecular weight from 353.46 Da to 415.53 Da (+62.07 Da) and introduces an aromatic ring with rotational restriction, which alters both the spatial position of the thiophene ring and the conformational flexibility of the amide-linked side chain. Molecular formula changes from C₁₅H₁₉N₃O₃S₂ to C₂₀H₂₁N₃O₃S₂ . While no binding data are available for either compound, the increased aromatic bulk and altered hydrogen-bonding capacity of the benzoyl group are known in related GPCR ligand series to modulate subtype selectivity and metabolic stability.

structure-activity relationship linker length physicochemical properties

Ring-Size Comparison: Piperidine vs. Azetidine Scaffold in the Sulfonyl-Imidazole Series

A structurally related compound, 1-methyl-2-({1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole (CAS 2034358-19-3) [1], incorporates an azetidine ring in place of the piperidine ring found in the target compound. The azetidine analog has a four-membered ring (bond angle ~90°) compared to the six-membered piperidine chair conformation, reducing molecular volume and altering the spatial orientation of the sulfonyl-imidazole group relative to the thiophenyl-benzoyl moiety. This structural difference is expected to affect both the pKa of the tertiary amine (piperidine: pKa ~8.5–9; azetidine: pKa ~10–11) and the conformational landscape of the central scaffold, which in turn influences receptor binding kinetics and CYP-mediated metabolism [2].

scaffold rigidity azetidine ring size

Verified Application Scenarios for 4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine Based on Differential Evidence


mAChR M5 Antagonist Tool Compound for Psychiatric Indication Profiling

The compound is structurally encompassed by the Vanderbilt University patent claiming competitive and non-competitive inhibitors of mAChR M5 [1]. Laboratories engaged in substance-use disorder, anxiety, or psychosis research requiring an M5 antagonist tool compound may prioritize this molecule over M5 PAMs (e.g., VU6019650) based on the patent's functional annotation. Researchers should note that specific IC50 or selectivity data for this individual compound have not been publicly disclosed and must be generated in-house.

SAR Expansion of Aryl-Sulfonyl-Piperidine M5 Antagonists for Lead Optimization

The 4-(thiophen-3-yl)benzoyl amide substituent represents a distinct aromatic capping group within the patent's SAR landscape [1]. Medicinal chemistry teams seeking to diversify the amide region of the piperidine-sulfonyl scaffold while maintaining the 1-methylimidazol-2-yl-sulfonyl pharmacophore can use this compound as a building block or reference point. The benzoyl spacer provides greater rigidity than ethyl-linked analogs such as CAS 2320422-39-5 , which may be advantageous for co-crystallography or cryo-EM studies.

Physicochemical Property Optimization: Basicity Modulation via Piperidine vs. Azetidine Scaffolds

Compared to the azetidine-containing analog CAS 2034358-19-3 [2], the piperidine scaffold of the target compound is predicted to exhibit a lower amine pKa (~8.5–9 vs. ~10–11) [3]. This difference is relevant for programs optimizing CNS drug-like properties, where reduced basicity can improve off-target selectivity against hERG and aminergic receptors. The compound is suitable for experimental pKa and logD profiling alongside the azetidine comparator.

Procurement for Custom Derivative Synthesis and Library Enumeration

As a commercially available intermediate from A2B Chem (Cat# BK00950) , this compound can be procured for further derivatization, including N-alkylation, sulfonamide replacement, or biotin conjugation for target engagement studies. Its dual functional handle architecture (amide and sulfonamide) makes it a versatile synthon for generating focused M5 antagonist libraries.

Quote Request

Request a Quote for 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.